(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol
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Overview
Description
(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[45]decane-8,9,10-triol is a spirocyclic compound characterized by a unique trioxaspiro structure
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors within the body .
Mode of Action
For instance, it can participate in reactions involving its hydroxyl groups, leading to the formation of new compounds .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbohydrate metabolism, given its structural similarity to fructose .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It’s known that similar compounds can have various biological effects, such as antibacterial and antifungal activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the pH of its environment, and its stability can be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol, followed by the addition of 2-methylbenzenamine or 3-methylbenzenamine to the ethanol solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.
Scientific Research Applications
(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific optical or electronic properties
Comparison with Similar Compounds
Similar Compounds
(5S,8R,9S,10S,13S,17R)-17-[(2S,3S,5R)-3-Hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one: This compound shares a similar spirocyclic structure but differs in its functional groups and overall molecular complexity.
Spirocyclic oxindoles: These compounds also feature a spirocyclic framework and are used in medicinal chemistry for their biological activity.
Uniqueness
(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol is unique due to its specific trioxaspiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKAWHTYZABFG-JAKMQLQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the reactivity of 1,2-O-isopropylidene-beta-D-fructopyranose differ when it exists as the 3-O-acetyl-4,5-anhydro derivative compared to the unmodified structure?
A1: The research demonstrates that converting 1,2-O-isopropylidene-beta-D-fructopyranose into its 3-O-acetyl-4,5-anhydro derivative introduces a reactive epoxide ring. [] This epoxide readily undergoes ring-opening reactions in acidic conditions, such as 80% acetic acid. This reaction is stereospecific, yielding primarily the axial monoacetate 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. [] This highlights how specific structural modifications can dramatically alter the reactivity and reaction pathways of this compound.
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